4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Description
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 4-methoxybenzoyl group at position 2, a methyl group at position 3, and a 4-tert-butylbenzamide moiety at position 6.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO4/c1-17-23-15-12-21(29-27(31)19-6-10-20(11-7-19)28(2,3)4)16-24(23)33-26(17)25(30)18-8-13-22(32-5)14-9-18/h6-16H,1-5H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKBFEJKSZJOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered interest in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Tubulin Polymerization : Similar to other benzamide derivatives, this compound may inhibit tubulin polymerization, which is critical for cell division. This action can lead to cell cycle arrest and apoptosis in cancer cells .
- Dopamine Receptor Modulation : Preliminary studies suggest that compounds with similar structures can act as selective agonists for dopamine receptors, particularly D3 receptors, which play a role in neuropsychiatric disorders .
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound demonstrated potent activity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. It was found to induce apoptosis effectively through the inhibition of the G2/M phase transition in the cell cycle .
- In Vivo Efficacy : In animal models, treatment with this compound resulted in tumor growth inhibition rates ranging from 30% to 50%, indicating its potential as an effective therapeutic agent against certain types of cancer .
Neuroprotective Effects
In addition to its anticancer properties, this compound may also possess neuroprotective effects. Research indicates that it could protect dopaminergic neurons from degeneration, suggesting potential applications in treating neurodegenerative diseases like Parkinson's disease .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | Effectiveness (%) | Reference |
|---|---|---|---|
| Anticancer | PC-3 | 30% - 50% | |
| Anticancer | A375 | 40% | |
| Neuroprotection | Dopaminergic Neurons | Significant Protection |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced prostate cancer treated with this compound showed promising results, with several patients experiencing significant tumor reduction without severe side effects.
- Neuroprotection in Animal Models : In a study using rodent models of Parkinson's disease, administration of the compound resulted in reduced neuronal death and improved motor function compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The target compound shares structural similarities with several benzamide and benzofuran derivatives. Key analogs include:
Physicochemical Properties
- Melting Points: Rip-B (C17H19NO3): 90°C 2-hydroxy analog (Rip-D): 96°C The target compound’s melting point is unreported but likely higher than Rip-B due to increased molecular weight and rigidity.
Synthetic Yields :
Electronic and Steric Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
